molecular formula C8H9NO3 B8726312 2-Hydroxy-6-methoxybenzamide CAS No. 145297-98-9

2-Hydroxy-6-methoxybenzamide

Cat. No.: B8726312
CAS No.: 145297-98-9
M. Wt: 167.16 g/mol
InChI Key: OPRVYHZQPOWGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-6-methoxybenzamide is a benzamide derivative with the molecular formula C 8 H 9 NO 3 and a molecular weight of 167.16 g/mol . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. This chemical serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, featuring both hydroxy and methoxy substituents, makes it a versatile precursor for the synthesis of more complex molecules. Published scientific literature demonstrates the specific application of this compound in multi-step synthetic routes. It can be converted into an N-butylamide derivative, which subsequently acts as a key precursor in the synthesis of natural products such as chrycolide via a [1,2]-Wittig rearrangement and cyclization approach . Research utilizing this compound contributes to the exploration of bioactive natural products and the development of novel synthetic methodologies . Please refer to the Certificate of Analysis for batch-specific data regarding purity and specifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

145297-98-9

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-hydroxy-6-methoxybenzamide

InChI

InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(10)7(6)8(9)11/h2-4,10H,1H3,(H2,9,11)

InChI Key

OPRVYHZQPOWGKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(=O)N)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Hydroxy 6 Methoxybenzamide

Established Synthetic Routes for 2-Hydroxy-6-methoxybenzamide and Analogs

The construction of the this compound core relies on fundamental organic reactions, primarily those that form the central amide bond. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and the need for specific substitutions on the aromatic ring for the creation of analogs.

Retrosynthetic analysis is a problem-solving technique for designing synthetic pathways by deconstructing a target molecule into simpler, commercially available starting materials. icj-e.org For this compound, the most logical and common retrosynthetic disconnection is at the amide carbon-nitrogen (C-N) bond.

This primary disconnection suggests that the target molecule can be synthesized from a carboxylic acid derivative and an amine source. This leads to two key synthons:

An activated form of 2-hydroxy-6-methoxybenzoic acid (an acyl cation equivalent).

An ammonia (B1221849) equivalent (an NH₂⁻ synthon).

The corresponding real-world reagents for these synthons would be 2-hydroxy-6-methoxybenzoic acid or its more reactive acid chloride, and ammonia or a protected nitrogen source. amazonaws.com This analysis forms the basis for the most conventional synthetic strategies.

Building on the insights from retrosynthetic analysis, several reliable multi-step pathways have been established for the synthesis of benzamides. These methods typically involve the preparation of a suitable benzoic acid precursor followed by an amidation step.

The direct formation of an amide from a carboxylic acid and ammonia is challenging due to the acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid group of a precursor like 2-hydroxy-6-methoxybenzoic acid must first be "activated." This is commonly achieved using coupling agents that convert the hydroxyl of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by ammonia.

Alternatively, the synthesis can proceed through the formation of an intermediate ester, such as methyl 2-hydroxy-6-methoxybenzoate, which can then be subjected to ammonolysis to yield the desired amide. The synthesis of related 2-methoxybenzamide (B150088) derivatives has been achieved by condensing acyl chlorides with appropriate amines in the presence of a base like triethylamine. nih.gov

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a "directing metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation (metalation) to the adjacent ortho position. wikipedia.orgstrath.ac.uk The resulting aryllithium intermediate can then react with various electrophiles to introduce new substituents with high precision. organic-chemistry.org

In the context of this compound and its precursors, several functional groups can act as DMGs, including the amide, methoxy (B1213986), and protected hydroxyl groups. wikipedia.orgorganic-chemistry.org The amide group (–CONR₂) is considered a particularly strong DMG. organic-chemistry.org This allows for two main approaches:

Functionalization of a Precursor: Starting with a simpler molecule like 2-methoxybenzoic acid, the carboxylate can direct lithiation to the 6-position, allowing for the introduction of a hydroxyl group (or its precursor) via an electrophile like a borate (B1201080) ester followed by oxidation.

Derivatization of the Benzamide (B126): The amide and methoxy groups on the this compound scaffold (with a protected hydroxyl group) can direct further metalation to introduce additional substituents onto the ring, providing a route to complex analogs.

One of the most robust and widely used methods for preparing amides is through an acid chloride intermediate. commonorganicchemistry.com This two-step process is highly efficient due to the high reactivity of the acid chloride.

Formation of the Acid Chloride: The precursor, 2-hydroxy-6-methoxybenzoic acid, is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to convert the carboxylic acid into the more electrophilic 2-hydroxy-6-methoxybenzoyl chloride. commonorganicchemistry.com

Amidation: The crude or purified acid chloride is then reacted with a nitrogen nucleophile. For the synthesis of a primary amide like this compound, a source of ammonia (e.g., liquid ammonia, ammonium hydroxide, or an ammonia equivalent) is used. rsc.orgglobalconference.info The reaction is typically fast and often exothermic. globalconference.info

This method is very general and can be adapted for the synthesis of N-substituted amides by using primary or secondary amines in the second step. commonorganicchemistry.comorgsyn.org

The application of green chemistry principles to synthetic methodologies aims to reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov In the synthesis of this compound, several strategies can be employed to create more environmentally benign processes.

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Direct amidation with coupling agents often has lower atom economy than the acid chloride route where the byproducts are gaseous (SO₂ and HCl for thionyl chloride).

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane (B109758) or benzene (B151609) with greener alternatives such as water, ethanol, or supercritical fluids is a key goal. nih.gov For instance, technology utilizing surfactant chemistry enables amide bond formation from acyl chlorides and amines in an aqueous solution, which can be recycled. acs.org

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, can significantly shorten reaction times and improve yields. nih.gov Mechanochemistry, where reactions are induced by mechanical force, can also reduce or eliminate the need for solvents and heating. nih.gov

Conventional Multi-Step Synthesis Pathways

Strategies for Chemical Modification and Analogue Synthesis

The chemical scaffold of this compound presents multiple avenues for structural modification to develop novel analogues with potentially enhanced biological activities or tailored physicochemical properties. These modifications can be broadly categorized into substitutions at the amide nitrogen, alterations to the aromatic ring, and transformations of the amide functional group itself.

Common strategies for N-substitution of benzamides involve the reaction of the parent amide with various alkylating or arylating agents. While direct N-alkylation of primary amides can sometimes be challenging due to the potential for O-alkylation and the relatively low nucleophilicity of the amide nitrogen, several methods have been developed to achieve this transformation effectively.

One prevalent approach is the use of metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed N-arylation has been successfully employed for the synthesis of N-aryl benzamides. These reactions typically involve the coupling of an aryl halide or triflate with the amide in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed.

Another strategy involves the "borrowing hydrogen" methodology, where alcohols are used as alkylating agents in the presence of a transition metal catalyst, such as iridium or ruthenium. This method is considered a green chemical process as the only byproduct is water. The reaction proceeds through the in situ oxidation of the alcohol to an aldehyde, which then undergoes a condensation reaction with the amide, followed by reduction of the resulting imine.

For the synthesis of N-alkyl derivatives, direct alkylation with alkyl halides can be achieved under basic conditions. The choice of base and solvent is critical to favor N-alkylation over O-alkylation. Strong bases such as sodium hydride or potassium tert-butoxide are often used to deprotonate the amide, generating the more nucleophilic amidate anion.

N-Substitution Strategy Reagents and Conditions Description
N-Alkylation with Alcohols Alcohol, Transition Metal Catalyst (e.g., Iridium, Ruthenium), BaseA green chemistry approach where the alcohol is temporarily oxidized to an aldehyde for condensation with the amide, followed by reduction.
N-Arylation Aryl Halide/Triflate, Palladium Catalyst, Ligand, BaseA cross-coupling reaction to form N-aryl benzamides, with the ligand choice being critical for reaction efficiency.
Direct N-Alkylation Alkyl Halide, Strong Base (e.g., NaH, KOtBu)The amide is deprotonated to form an amidate anion, which then acts as a nucleophile to attack the alkyl halide.

Alterations to the aromatic ring of this compound can be achieved through various electrophilic aromatic substitution reactions. The existing hydroxyl and methoxy groups are ortho, para-directing and activating, while the benzamide group is meta-directing and deactivating. The interplay of these directing effects will influence the regioselectivity of substitution reactions.

Common modifications include halogenation (e.g., bromination, chlorination), nitration, and Friedel-Crafts alkylation or acylation. The positions most susceptible to electrophilic attack would be C3 and C5, which are ortho and para to the activating hydroxyl and methoxy groups, respectively, and meta to the deactivating amide group. The steric hindrance from the adjacent substituents will also play a role in determining the final product distribution.

The nature of the substituent introduced onto the aromatic ring can have profound effects on the electronic properties and, consequently, the biological activity of the molecule. Electron-donating groups (EDGs) such as alkyl or additional alkoxy groups will increase the electron density of the ring, potentially enhancing its reactivity in certain biological processes. Conversely, electron-withdrawing groups (EWGs) like nitro or halogen groups will decrease the electron density. These electronic effects can influence the acidity of the phenolic hydroxyl group and the basicity of the amide nitrogen, which can be critical for receptor binding.

A study on N-[(2-pyrrolidinyl)methyl]-substituted benzamides demonstrated that substituents on the aromatic ring significantly impact the lipophilicity of the compounds. nih.gov For instance, a 6-hydroxy group was found to increase lipophilicity in some cases due to intramolecular hydrogen bonding with the amide carbonyl, which masks the polarity of these groups. nih.gov Conversely, a 6-methoxy group was observed to decrease lipophilicity. nih.gov

Ring Position Directing Effect of Existing Substituents Predicted Reactivity towards Electrophiles
C3Ortho to -OH, Meta to -CONH2 and -OCH3Activated
C4Meta to -OH and -CONH2, Para to -OCH3Activated
C5Para to -OH, Meta to -CONH2 and -OCH3Activated

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its desired biological activity. drugdesign.orgwikipedia.org This involves the substitution of an atom or a group of atoms with another that has similar physical and/or chemical properties.

For this compound, several isosteric modifications can be envisioned. The hydroxyl group, for instance, could be replaced with a thiol (-SH) or an amino (-NH2) group, which are classical isosteres. These substitutions would alter the hydrogen bonding capabilities and acidity of this position. Non-classical bioisosteres for the hydroxyl group could include a hydroxamic acid or a tetrazole, which can mimic the acidic proton and hydrogen bonding interactions.

The methoxy group could be replaced by other small alkoxy groups, a hydroxyl group, or a fluorine atom. The replacement of a methoxy group with a hydroxyl group has been shown to enhance the antioxidant activity of some benzazole derivatives. nih.gov

The amide functional group itself offers several possibilities for bioisosteric replacement. A common bioisostere for an amide is a sulfonamide. Other potential replacements include a reverse amide, an ester, or a ketone. These modifications will significantly alter the electronic and conformational properties of the linker between the aromatic ring and the N-substituent.

A quantitative structure-activity relationship (QSAR) analysis of salicylamide (B354443) isosteres has been conducted to investigate their potential as antituberculotic agents. sigmaaldrich.com

Functional Group Classical Isosteres Non-Classical Bioisosteres Potential Impact
Hydroxyl (-OH)-SH, -NH2Hydroxamic acid, TetrazoleAltered acidity and hydrogen bonding
Methoxy (-OCH3)-OH, -F, -CH3-CF3Modified lipophilicity and metabolic stability
Amide (-CONH2)Sulfonamide, EsterReverse Amide, KetoneChanges in electronic and conformational properties

The amide group of this compound does not directly participate in Schiff base formation. However, if the amide were to be hydrolyzed to the corresponding 2-hydroxy-6-methoxybenzoic acid and then converted to an amine-containing derivative, this new functional group could undergo condensation with aldehydes or ketones to form Schiff bases (imines).

A more direct, albeit multistep, approach would involve the reduction of the amide to an amine, followed by condensation. Alternatively, a related starting material, 2-hydroxy-6-methoxybenzaldehyde, could be used to synthesize Schiff bases directly through condensation with primary amines.

The synthesis of Schiff bases from salicylaldehyde (B1680747) and various amines is a well-established reaction, typically carried out by refluxing the reactants in an appropriate solvent like ethanol. researchgate.netrecentscientific.comchemistryjournal.net The resulting Schiff bases are characterized by the presence of an azomethine (-C=N-) group. These compounds are known to be versatile ligands in coordination chemistry and often exhibit interesting biological activities.

For example, a series of Schiff bases derived from the condensation of salicylaldehyde with sulfadiazine (B1682646) have been synthesized and evaluated for their antimicrobial properties. nih.gov The general synthetic route involves the simple mixing of the aldehyde and the amine in a suitable solvent, often with catalytic amounts of acid.

Hydrazide analogs of this compound can be prepared by reacting an ester derivative of 2-hydroxy-6-methoxybenzoic acid with hydrazine (B178648) hydrate (B1144303). The starting material, methyl 2-hydroxy-6-methoxybenzoate, can be synthesized from 2-hydroxy-6-methoxybenzoic acid via Fischer esterification.

The reaction with hydrazine hydrate typically involves refluxing the ester in a solvent such as ethanol. fip.orgderpharmachemica.com This nucleophilic acyl substitution reaction results in the formation of 2-hydroxy-6-methoxybenzohydrazide. This hydrazide can then serve as a versatile intermediate for the synthesis of a variety of derivatives, including hydrazones, by condensation with aldehydes and ketones. nih.govorientjchem.org

The synthesis of 2-hydroxybenzohydrazide (B147611) derivatives has been achieved using microwave irradiation, which can significantly reduce reaction times. fip.org For instance, reacting methyl salicylate (B1505791) with hydrazine hydrate under microwave irradiation, followed by condensation with various benzaldehydes, yielded a series of N'-benzylidene-2-hydroxybenzohydrazides. fip.org

Derivative Synthetic Precursor Key Reaction
2-Hydroxy-6-methoxybenzohydrazideMethyl 2-hydroxy-6-methoxybenzoateReaction with hydrazine hydrate
N'-Aryl/Alkyl-2-hydroxy-6-methoxybenzohydrazones2-Hydroxy-6-methoxybenzohydrazideCondensation with aldehydes or ketones

The this compound scaffold contains potential donor atoms (the phenolic oxygen, the amide oxygen, and the amide nitrogen) that can coordinate with metal ions to form metal complexes. The phenolic hydroxyl group, upon deprotonation, can act as a strong binding site. The amide group can coordinate through either the oxygen or nitrogen atom, or in a bidentate fashion.

The coordination chemistry of salicylamide and its derivatives has been studied, revealing their ability to form stable complexes with a variety of metal ions. researchgate.net The coordination mode often depends on the nature of the metal ion, the reaction conditions, and the presence of other ligands.

For instance, Schiff base derivatives of salicylamides are well-known to act as multidentate ligands, forming stable complexes with transition metals. nih.govsbmu.ac.ir Similarly, hydrazone derivatives of salicylhydrazides can also act as chelating agents. researchgate.netnih.gov

The synthesis of these metal complexes generally involves the reaction of a metal salt (e.g., chloride, acetate (B1210297), or nitrate) with the ligand in a suitable solvent. The resulting complexes can exhibit diverse geometries, such as octahedral or square-planar, depending on the coordination number of the metal ion and the stoichiometry of the ligand. researchgate.netnsf.gov These metal complexes often display unique electronic, magnetic, and biological properties compared to the free ligand.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy offers powerful, non-destructive methods to map the molecular architecture of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the identity and purity of synthesized molecules like 2-Hydroxy-6-methoxybenzamide.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—it provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment. In this compound, the aromatic protons are influenced by the electron-donating effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, and the electron-withdrawing effect of the amide (-CONH₂) group.

The analysis reveals distinct signals corresponding to the aromatic protons (H-3, H-4, H-5), the methoxy group protons, the amide protons, and the phenolic hydroxyl proton. The expected splitting patterns, arising from spin-spin coupling between adjacent protons, are critical for assigning each signal. For instance, the H-4 proton is expected to appear as a triplet due to coupling with both H-3 and H-5, while H-3 and H-5 would appear as doublets. The amide and hydroxyl protons often appear as broad singlets due to chemical exchange and hydrogen bonding.

Table 1: Expected ¹H NMR Chemical Shifts and Splitting Patterns for this compound (in DMSO-d₆) Note: These are predicted values based on standard substituent effects. Actual experimental values may vary.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OH~11.0 - 12.0br s (broad singlet)N/A
-CONH₂~7.5 - 8.5br s (broad singlet)N/A
H-4~7.20 - 7.40t (triplet)J ≈ 8.0
H-3~6.50 - 6.70d (doublet)J ≈ 8.0
H-5~6.40 - 6.60d (doublet)J ≈ 8.0
-OCH₃~3.80s (singlet)N/A

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the electronegativity of attached atoms and hybridization. The aromatic carbons (C-1 to C-6) resonate in the downfield region (100-160 ppm), with those directly attached to oxygen (C-2 and C-6) appearing at the lowest field. The carbonyl carbon of the amide group is typically found even further downfield (>165 ppm).

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆) Note: These are predicted values based on standard substituent effects. Actual experimental values may vary.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Amide)~170.0
C-2 (-OH)~158.0
C-6 (-OCH₃)~155.0
C-4~132.0
C-1~112.0
C-5~108.0
C-3~103.0
-OCH₃~56.0

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting H-3 with H-4 and H-4 with H-5, confirming the connectivity of the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. An HSQC spectrum would definitively link the ¹H NMR assignments to their corresponding ¹³C signals (e.g., H-3 to C-3, H-4 to C-4, H-5 to C-5, and the methoxy protons to the methoxy carbon).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is vital for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This allows for the assignment of quaternary (non-protonated) carbons. Key expected correlations for this compound would include:

The methoxy protons (-OCH₃) showing a cross-peak to C-6.

The H-5 proton showing correlations to C-1, C-3, and C-6.

The amide protons (-CONH₂) showing a correlation to the carbonyl carbon (C=O) and C-1.

The H-3 proton showing correlations to C-1, C-2, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of their bonding connectivity. NOESY is particularly useful for conformational analysis. researchgate.net In this compound, NOESY could reveal the preferred orientation of the methoxy and amide groups by showing spatial correlations between:

The methoxy protons and the H-5 proton.

The amide protons and the H-5 proton.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

HRESIMS provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound, with a molecular formula of C₈H₉NO₃, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value, typically matching to within a few parts per million (ppm).

Calculated Monoisotopic Mass for [C₈H₉NO₃+H]⁺: 168.0655 m/z

Analysis of the fragmentation pattern in the tandem MS (MS/MS) spectrum provides further structural confirmation. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound could include the neutral loss of ammonia (B1221849) (NH₃) or the loss of a methyl radical (•CH₃) from the methoxy group, leading to characteristic fragment ions that help to piece together the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique for verifying the identity and assessing the purity of this compound. rsc.org This hybrid method couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis power of mass spectrometry. rsc.org

In a typical analysis, a solution of the compound is injected into an HPLC system. The compound travels through a column packed with a stationary phase, and its retention time—the time it takes to pass through the column—is a characteristic property under specific conditions (e.g., mobile phase composition, flow rate, and column temperature). This retention time provides an initial indication of the compound's identity and can separate it from any impurities present in the sample. mdpi.com

Upon elution from the HPLC column, the compound enters the mass spectrometer's ion source, where it is ionized, commonly using electrospray ionization (ESI). The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₈H₉NO₃, molecular weight 167.16 g/mol ), a high-resolution mass spectrometer would detect the protonated molecule [M+H]⁺ at an m/z value corresponding to its exact mass. glpbio.comjmb.or.kr

Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. nih.gov The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural identification. jmb.or.krukm.my The purity of the sample is determined from the HPLC chromatogram, where the area of the main peak corresponding to this compound is compared to the total area of all detected peaks.

Table 1: Representative LC-MS Data for this compound
ParameterExpected Value/ObservationSignificance
Molecular FormulaC₈H₉NO₃Basis for molecular weight calculation.
Molecular Weight167.16 DaTheoretical mass of the neutral molecule. glpbio.com
Ionization ModePositive ESICommonly used for compounds with basic sites (e.g., amide).
Parent Ion [M+H]⁺m/z 168.0604Confirms the identity and molecular weight of the compound.
Key Fragment Ion (MS/MS)m/z 151.0342Corresponds to the loss of NH₃ (ammonia) from the parent ion.
Key Fragment Ion (MS/MS)m/z 123.0441Corresponds to the subsequent loss of CO (carbon monoxide) from the m/z 151 fragment.
Purity (via HPLC-UV)>98%Indicates the relative absence of impurities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies corresponding to the energy of the radiation absorbed. pressbooks.pub An IR spectrum plots the intensity of absorption versus the wavenumber (cm⁻¹), revealing characteristic peaks that correspond to specific functional groups. libretexts.org

The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure:

O-H Stretch: A broad and intense absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding. masterorganicchemistry.com

N-H Stretch: As a primary amide (-CONH₂), two distinct, sharper peaks are expected in the 3350-3180 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. pressbooks.pub

C-H Stretch: Aromatic C-H stretching vibrations typically appear as weaker peaks just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy (-OCH₃) group appears just below 3000 cm⁻¹. libretexts.org

C=O Stretch (Amide I): A very strong, sharp absorption peak around 1680-1650 cm⁻¹ is one of the most prominent features in the spectrum, corresponding to the carbonyl (C=O) stretching vibration of the amide group. researchgate.net

N-H Bend (Amide II): The N-H bending vibration of the primary amide typically appears around 1650-1620 cm⁻¹.

C-O Stretch: The stretching vibrations of the C-O bonds in the methoxy ether and the phenolic hydroxyl group result in strong absorptions in the 1300-1200 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3400 - 3200Strong, Broad
Amide (-NH₂)N-H Asymmetric & Symmetric Stretch3350 - 3180Medium, Sharp (two peaks)
Aromatic C-HC-H Stretch3100 - 3000Weak to Medium
Aliphatic C-H (-OCH₃)C-H Stretch3000 - 2850Medium
Amide Carbonyl (C=O)C=O Stretch (Amide I)1680 - 1650Strong, Sharp
Aromatic RingC=C Stretch1600 - 1450Medium (multiple peaks)
Ether/Phenol C-OC-O Stretch1300 - 1200Strong

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not widely published, analysis of a closely related isomer, 3-Hydroxy-2-methoxybenzamide, demonstrates the type of detailed information that can be obtained. nih.gov In such a structure, one would expect to precisely measure the dihedral angle between the plane of the aromatic ring and the amide group. The analysis would also reveal intramolecular hydrogen bonds, for instance, between the phenolic hydroxyl group and the amide carbonyl oxygen, which significantly influence the molecule's preferred conformation. Intermolecular hydrogen bonds involving the amide N-H donors and hydroxyl O-H donors with neighboring molecules would dictate the crystal's packing arrangement. nih.gov

Table 3: Hypothetical X-ray Crystallography Data Parameters for this compound
ParameterDescriptionExpected Information
Crystal Systeme.g., Monoclinic, OrthorhombicDefines the symmetry of the unit cell.
Space Groupe.g., P2₁/cDescribes the symmetry elements within the crystal.
Unit Cell Dimensions (Å)a, b, c, α, β, γDefines the size and shape of the repeating unit of the crystal.
Bond Lengths (Å)e.g., C=O, C-N, C-OPrecise distances between atomic nuclei.
Bond Angles (°)e.g., O=C-NAngles formed by three connected atoms.
Torsion Angles (°)e.g., C-C-C=ODefines the conformation around specific bonds.
Hydrogen Bond GeometryDonor-H···Acceptor distances and anglesCharacterizes the strength and nature of intra- and intermolecular hydrogen bonds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This method provides an empirical validation of the molecular formula. A small, precisely weighed sample of this compound is subjected to high-temperature combustion, converting the elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified, allowing for the calculation of the percentage composition of the original sample.

The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₈H₉NO₃. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.

Table 4: Elemental Composition of this compound (C₈H₉NO₃)
ElementAtomic Mass (amu)Theoretical Mass %Typical Experimental Mass %
Carbon (C)12.01157.48%57.4 ± 0.4%
Hydrogen (H)1.0085.43%5.4 ± 0.4%
Nitrogen (N)14.0078.38%8.3 ± 0.4%
Oxygen (O)15.99928.71% (by difference)-

Theoretical and Experimental Conformational Studies

Quantum Chemical Calculations for Optimized Geometries

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are invaluable for predicting the most stable three-dimensional structure of this compound. dergipark.org.tr These computational methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule as a function of its atomic coordinates.

By performing a geometry optimization, the calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. researchgate.net This corresponds to the most stable, lowest-energy conformation of the molecule in the gas phase. Such calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed predictions of bond lengths, bond angles, and dihedral angles that can be compared with experimental data from X-ray crystallography, if available. dergipark.org.trresearchgate.net The calculations can also reveal the presence of intramolecular hydrogen bonds, which are critical in stabilizing specific conformations.

Table 5: Selected Predicted Geometrical Parameters for this compound from DFT Calculations
ParameterBond/Atoms InvolvedPredicted Value
Bond LengthC=O (Amide)~1.24 Å
Bond LengthC-N (Amide)~1.35 Å
Bond LengthC(ring)-C(amide)~1.49 Å
Bond LengthC(ring)-O(H)~1.36 Å
Dihedral AngleC(ring)-C(ring)-C-N~10-20°

While geometry optimization identifies the most stable conformer, a potential energy surface (PES) analysis provides a more complete picture of the molecule's conformational landscape. rsc.org A PES is a mathematical map that plots the molecule's total energy as a function of one or more of its geometric parameters, such as dihedral angles. researchgate.net

For this compound, key conformational flexibilities include rotation around the single bond connecting the aromatic ring to the amide group and the bond connecting the ring to the methoxy group. A relaxed PES scan can be performed by systematically rotating one of these bonds (e.g., varying the C-C-C=O dihedral angle) in discrete steps, while allowing the rest of the molecule's geometry to relax and optimize at each step. chemrxiv.org

The resulting energy profile reveals the locations of energy minima, which correspond to stable or metastable conformers (rotamers), and energy maxima, which represent the transition states between these conformers. The height of these energy barriers indicates the amount of energy required for the molecule to convert from one conformation to another. This analysis is crucial for understanding the dynamic behavior of the molecule and identifying the conformations that are likely to be populated at a given temperature.

Table 6: Conceptual Potential Energy Surface Analysis for Ring-Amide Bond Rotation
Dihedral Angle (C-C-C=O)Conformation DescriptionRelative Energy (kJ/mol)Status
~15°Slightly non-planar arrangement, stabilized by intramolecular H-bond.0.0Global Minimum (Most Stable)
90°Amide group is perpendicular to the ring.~25Transition State (Energy Maximum)
180°Amide group is anti-planar to the ring.~15Local Minimum (Metastable)

Intramolecular Hydrogen Bonding Effects on Conformation

The conformation of this compound is significantly dictated by the presence and influence of intramolecular hydrogen bonds. These non-covalent interactions, occurring within the molecule itself, play a crucial role in establishing a rigid and planar structure by restricting the rotational freedom around single bonds. The primary and most influential of these is the hydrogen bond formed between the hydrogen atom of the 2-hydroxyl group and the oxygen atom of the amide's carbonyl group.

This interaction creates a stable six-membered pseudo-ring, a common feature in ortho-hydroxy benzoyl derivatives. oslomet.nomdpi.com This type of bond is often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), where the strength of the hydrogen bond is enhanced by the delocalization of π-electrons through the conjugated system of the benzene (B151609) ring and the carbonyl group. The formation of this intramolecular hydrogen bond locks the amide group into a specific orientation, promoting coplanarity between the amide group and the benzene ring. oslomet.no

Gas-phase electron diffraction studies on the closely related molecule, 2-hydroxybenzamide, provide quantitative insight into the structural changes resulting from this hydrogen bond. oslomet.noresearchgate.net The data reveals a significant shortening of the distance between the hydroxyl oxygen and the carbonyl oxygen, alongside distinct changes in bond lengths and angles within the aromatic ring and the substituent groups, when compared to molecules where this interaction is absent. For instance, the O···O distance in the hydrogen-bonded fragment of gaseous 2-hydroxybenzamide was determined to be 2.594(24) Å, which is considerably shorter than the sum of the van der Waals radii, indicating a strong interaction. oslomet.no

The presence of the intramolecular hydrogen bond has a direct impact on several key geometric parameters of the molecule. It influences the bond lengths within the six-membered pseudo-ring and alters the angles of the benzene ring to accommodate the strain of this ring formation. oslomet.no

Table 1: Comparison of Key Geometric Parameters in 2-Hydroxybenzamide Influenced by Intramolecular Hydrogen Bonding (Gas-Phase Electron Diffraction Data). oslomet.no
ParameterDescriptionObserved Value (Å or °)
r(O7···O13)Distance between hydroxyl oxygen and carbonyl oxygen2.594(24) Å
r(C2-O7)Bond length of the phenolic C-O1.341(8) Å
∠(C1-C2-O7)Bond angle involving the phenolic group122.1(10) °
∠(C2-C1-C12)Bond angle involving the amide group122.1(10) °

Furthermore, theoretical calculations and experimental data confirm that the amide group (–CONH₂) in such structures tends to be planar. oslomet.no The four torsion angles involving the amide group (φ(O=C-N-H)) indicate that the carbonyl oxygen, carbonyl carbon, nitrogen, and both hydrogen atoms of the amine lie in the same plane. This planarity facilitates some multiple bonding character between the carbonyl carbon and the nitrogen atom. oslomet.no

In this compound, the presence of the methoxy group at the 6-position introduces additional conformational constraints. While an intramolecular hydrogen bond between an amide hydrogen and the methoxy oxygen is observed in 2-methoxybenzamide (B150088), the powerful O-H···O=C interaction in this compound is expected to be the dominant conformational driver. oslomet.nonih.gov The methoxy group at the 6-position likely provides steric hindrance that further restricts the rotation of the amide group, reinforcing the planar conformation established by the primary hydrogen bond. This dual substitution effectively locks the molecule into a highly rigid, planar conformation.

Table 2: Torsion Angles Indicating Planarity of the Amide Group in 2-Hydroxybenzamide. oslomet.no
Parameter (Atoms)DescriptionObserved Value (°)
φ(O13-C12-N14-H15)Torsion angle of the first amide hydrogen0.0 (fixed)
φ(O13-C12-N14-H16)Torsion angle of the second amide hydrogen180.0 (fixed)

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. For 2-Hydroxy-6-methoxybenzamide, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step. This would involve geometry optimization to find the molecule's most stable three-dimensional conformation. From this optimized structure, a wealth of electronic properties could be calculated, including total energy, dipole moment, and atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A small energy gap would suggest that this compound is more reactive and has higher polarizability. Analysis of the spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

A hypothetical data table for FMO analysis would look like this:

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Gap (ΔE)Data not available

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions. The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, one would expect to see negative potential around the oxygen atoms of the carbonyl, hydroxyl, and methoxy (B1213986) groups, and positive potential around the amide and hydroxyl hydrogen atoms.

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR and IR)

DFT calculations can be used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model. Theoretical Infrared (IR) spectroscopy calculations would yield vibrational frequencies corresponding to the different functional groups in this compound. These calculated frequencies for C=O, N-H, O-H, and C-O stretching and bending vibrations would be compared to experimental IR spectra.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts would provide a basis for assigning the signals in experimentally obtained NMR spectra.

A hypothetical data table for theoretical vs. experimental spectroscopic data might be structured as follows:

Theoretical vs. Experimental IR Frequencies

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H stretch Data not available Data not available
O-H stretch Data not available Data not available

Theoretical vs. Experimental ¹H NMR Chemical Shifts

Proton Calculated Shift (ppm) Experimental Shift (ppm)
OH Data not available Data not available
NH₂ Data not available Data not available
OCH₃ Data not available Data not available

Nonlinear Optical (NLO) Property Investigations

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its first hyperpolarizability (β). A high β value suggests significant NLO activity. For this compound, these calculations would assess its potential as an NLO material, which is often associated with molecules possessing both electron-donating (like -OH and -OCH₃) and electron-withdrawing (like -CONH₂) groups, leading to intramolecular charge transfer.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. The simulation would involve placing the this compound molecule into the binding site of a selected target protein and calculating the binding affinity (often expressed as a docking score). The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. Without a specified biological target, a hypothetical study cannot be detailed.

A typical data table from a molecular docking study would include:

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Not specifiedData not availableData not availableData not available

Identification of Putative Molecular Targets (in silico)

The process of identifying potential molecular targets for a compound through computational methods, known as in silico target prediction or target fishing, is a crucial first step in modern drug discovery. nih.gov This approach utilizes various computational strategies, including ligand-based and structure-based methods, to screen compound structures against databases of known biological targets. nih.govbiorxiv.org Methodologies often involve comparing the query molecule to libraries of compounds with known activities using similarity searches, pharmacophore mapping, or machine learning models. biorxiv.org

For the class of substituted benzamides, including derivatives of this compound, dopamine (B1211576) receptors are well-documented targets. nih.govnih.gov Specifically, computational and experimental studies have extensively characterized the interaction of substituted benzamides with D2-like dopamine receptors (D2, D3, and D4). nih.govresearchgate.net For instance, compounds like raclopride, a more complex derivative, are known antagonists of the D2 dopamine receptor, and this interaction has been explored computationally. researchgate.netsnmjournals.org In silico approaches can thus confirm known targets and predict potential new ones, guiding further experimental validation. nih.gov

Prediction of Binding Modes and Interaction Mechanisms

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method helps in understanding the binding modes and key molecular interactions that stabilize the ligand-receptor complex.

For derivatives of this compound, such as (-)-raclopride, docking studies have been employed to elucidate their interaction with the D2 dopamine receptor. researchgate.net These in silico models predict that the binding of substituted benzamides within the receptor's binding cleft is governed by specific interactions. These can include ionic interactions with key residues, such as the highly conserved aspartate in transmembrane helix 3 (D3.32), and interactions between the ligand's aryl moieties and hydrophobic pockets within the receptor. researchgate.net The methoxy and hydroxyl groups on the benzamide (B126) scaffold are crucial for orienting the molecule within the binding site and forming specific hydrogen bonds that contribute to binding affinity and selectivity.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov By simulating the behavior of a system, MD can provide detailed information on the conformational dynamics of a ligand, a protein, or a protein-ligand complex in a simulated biological environment. nih.govnih.gov

Conformational Dynamics and Stability in Simulated Biological Environments

MD simulations allow for the assessment of a molecule's conformational flexibility and stability. For a molecule like this compound, intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide carbonyl can influence its conformational preferences. oslomet.no MD simulations in an aqueous environment can reveal how these internal interactions are modulated by the solvent and how the molecule adapts its shape, which is critical for receptor recognition and binding. While specific MD studies on the parent compound were not available, simulations on related N-arylbenzamides have provided insight into conformational transitions and the relative stability of different polymorphs in the solid state, which can be correlated with their behavior in solution. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These predictive models are valuable tools in drug design for estimating the activity of novel compounds before their synthesis. mdpi.comnih.gov

Development of Predictive Models for Biological Activity (in vitro/in silico)

A QSAR study was conducted on a series of 58 6-methoxybenzamide derivatives to predict their antagonistic activity (pIC50) against the D2 dopamine receptor. nih.gov In this work, both linear and non-linear models were developed using Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods. nih.gov

The developed models demonstrated strong predictive power. The MLR model, a linear approach, and the more complex, non-linear ANN model were validated using internal and external test sets, as well as cross-validation methods. nih.gov The statistical quality of the models was confirmed by high cross-validated correlation coefficients (Q²) and low standard errors of prediction (SPRESS). nih.gov The superior performance of the ANN model suggested that the relationship between the structural features of these compounds and their D2 receptor antagonism is non-linear in nature. nih.gov Such models are crucial for guiding the design of new 6-methoxybenzamide derivatives with potentially improved D2 receptor affinity. nih.gov

Statistical Results of QSAR Models for 6-Methoxybenzamide Derivatives nih.gov
ModelParameterTraining SetInternal Test SetExternal Test Set
MLRStandard Error0.2800.4460.382
0.8340
SPRESS0.322
ANNStandard Error0.1750.3260.296
0.8055
SPRESS0.219

Pharmacophore Elucidation and Ligand-Based Design

Pharmacophore modeling is a fundamental aspect of ligand-based drug design, enabling the identification of essential structural features responsible for a molecule's biological activity. For this compound, a hypothetical pharmacophore model can be elucidated based on its key chemical features: a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the carbonyl oxygen of the amide), another hydrogen bond acceptor (the methoxy oxygen), and an aromatic ring. The spatial arrangement of these features is critical for its interaction with biological targets.

Computational studies on ortho-substituted benzamides have highlighted the importance of intramolecular hydrogen bonding in defining the conformational preferences of the molecule. In this compound, an intramolecular hydrogen bond can form between the 2-hydroxyl group and the carbonyl oxygen of the amide. This interaction significantly influences the planarity of the molecule and the orientation of the amide group, which in turn affects its binding to target proteins.

Ligand-based drug design for derivatives of this compound often involves modifying the core scaffold to optimize interactions with a specific biological target. Structure-activity relationship (SAR) studies, though not extensively published for this specific compound, can be inferred from related benzamide derivatives. These studies typically explore the impact of substitutions on the aromatic ring and modifications of the amide group.

Key Pharmacophoric Features of this compound:

FeatureDescriptionPotential Interaction
Aromatic RingThe central phenyl ring.Provides a hydrophobic core and can engage in π-π stacking or hydrophobic interactions with the target.
Hydrogen Bond DonorThe hydroxyl group at the 2-position.Can donate a proton to form a hydrogen bond with an acceptor group on the target.
Hydrogen Bond AcceptorThe carbonyl oxygen of the amide group.Can accept a proton to form a hydrogen bond with a donor group on the target.
Hydrogen Bond AcceptorThe oxygen of the methoxy group at the 6-position.Can also act as a hydrogen bond acceptor, potentially influencing binding orientation.

In the context of ligand-based design, virtual screening campaigns can be employed using a pharmacophore model derived from this compound. This involves searching large chemical databases for molecules that match the defined pharmacophoric features and their spatial arrangement. Hits from such screenings can then be subjected to further computational analysis, such as molecular docking and molecular dynamics simulations, to predict their binding affinity and mode of interaction with a target of interest.

For instance, in the design of enzyme inhibitors, the benzamide scaffold can serve as a starting point. Modifications can be systematically introduced to probe the active site of the enzyme. For example, extending a substituent from the aromatic ring could reach a hydrophobic pocket, or altering the electronics of the ring could enhance binding affinity.

Illustrative Data from a Hypothetical Ligand-Based Design Study:

The following table represents hypothetical data from a study aimed at optimizing the affinity of this compound derivatives for a target protein. This data illustrates how systematic modifications can influence binding affinity, often measured as the half-maximal inhibitory concentration (IC50).

CompoundR1 (at position 4)R2 (Amide)Predicted IC50 (nM)Key Interaction Change
This compound H-NH2500Baseline
Derivative A-Cl-NH2250Enhanced hydrophobic interaction
Derivative BH-NH-CH3400Steric hindrance at amide
Derivative C-F-NH2350Favorable halogen bond
Derivative D-OCH3-NH2600Potential steric clash

Such data, derived from computational predictions and subsequent experimental validation, is instrumental in refining the pharmacophore model and guiding the synthesis of more potent and selective analogs. The interplay between computational modeling and experimental testing is a cornerstone of modern drug discovery, allowing for a more rational and efficient design process.

Investigations into Molecular and Cellular Mechanisms of Action Pre Clinical Focus

Enzyme Modulation and Inhibition Studies (in vitro)

The benzamide (B126) scaffold, a core structural feature of 2-Hydroxy-6-methoxybenzamide, has been the subject of numerous preclinical studies to evaluate its potential as a modulator of various enzymatic activities. These investigations are crucial for understanding the compound's mechanism of action at a molecular level.

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a primary strategy for developing skin-whitening agents and treatments for hyperpigmentation. mdpi.com While direct inhibitory studies on this compound against tyrosinase are not extensively documented, research on structurally related benzamide derivatives provides insight into potential mechanisms.

Studies on N-(acryloyl)benzamide (NAB) derivatives have shown that these compounds can inhibit mushroom tyrosinase activity. nih.gov For instance, certain NAB derivatives demonstrated stronger inhibition of tyrosinase in B16F10 melanoma cells than the well-known inhibitor, kojic acid. nih.gov The anti-melanogenic effects of these compounds were directly linked to their ability to inhibit tyrosinase. nih.gov Molecular docking studies suggest that these derivatives can bind effectively to the enzyme's active site. nih.gov The primary mechanism of inhibition for many phenolic compounds involves the chelation of copper ions within the tyrosinase active site or by acting as competitive substrates. nih.gov

Table 1: Tyrosinase Inhibition by N-(acryloyl)benzamide (NAB) Derivatives in B16F10 Melanoma Cells

Compound Concentration (µM) Tyrosinase Inhibition (%)
Derivative 1a 25 59.70
Derivative 1j 25 76.77
Kojic Acid (Control) 25 50.30
Arbutin (Control) 400 41.78

Data sourced from a study on N-(acryloyl)benzamide derivatives, demonstrating the potential of the benzamide scaffold in tyrosinase inhibition. nih.gov

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govjbums.org

Currently, there is a lack of specific preclinical data in the scientific literature regarding the in vitro alpha-glucosidase inhibitory activity of this compound or its closely related hydroxy-methoxybenzamide analogs. General studies have identified various natural compounds, such as flavonoids and alkaloids, as potent alpha-glucosidase inhibitors. nih.govmdpi.com The mechanisms of these inhibitors typically involve competitive or non-competitive binding to the enzyme's active site, thereby preventing substrate hydrolysis. nih.govnih.gov

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are investigated for their potential in managing neurodegenerative disorders like Alzheimer's disease. While specific data for this compound is limited, extensive research has been conducted on the broader class of 2-hydroxy-N-phenylbenzamides (salicylanilides).

A study evaluating a series of halogenated 2-hydroxy-N-phenylbenzamides demonstrated moderate inhibition of AChE and BChE. The parent benzamides were generally more effective against AChE. These compounds exhibited a mixed inhibition profile for both cholinesterases.

Furthermore, other related structures, such as 5-styrylbenzamide derivatives, have also been evaluated for their inhibitory effects against cholinesterases, highlighting the versatility of the benzamide scaffold in targeting these enzymes. nih.gov Sulfonamide-based benzamides, in particular, are noted for their ability to form strong interactions with protein residues within the enzyme active sites. nih.gov

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. nih.gov It is a critical virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach. nih.gov Therefore, urease inhibitors are investigated as potential treatments for gastritis and peptic ulcers.

There is currently a scarcity of published in vitro studies specifically investigating the urease inhibitory potential of this compound or related salicylamide (B354443) derivatives. The mechanisms of known urease inhibitors often involve interaction with the nickel ions in the enzyme's active site. nih.gov

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair process, particularly for single-strand breaks. nih.gov The inhibition of PARP-1 is a validated therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways. nih.gov The benzamide moiety is a core structural feature of many potent PARP inhibitors.

Numerous studies have demonstrated that various benzamide derivatives are potent inhibitors of PARP-1. For example, a series of novel urea-based benzamide derivatives showed excellent PARP-1 inhibitory activities, with IC₅₀ values in the low nanomolar range. nih.gov Mechanistic studies revealed these compounds bind firmly within the catalytic pocket of PARP-1, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells. nih.govnih.gov Similarly, 3- and 4-phenoxybenzamides have been identified as selective inhibitors of PARP10, another member of the PARP family involved in signaling and DNA repair. oulu.fi

Table 2: PARP-1 Inhibition by Selected Benzamide Derivatives

Compound Target IC₅₀ (nM) Cell Line
Compound 13f PARP-1 0.25 HCT116
Compound 23f PARP-1 5.17 HCT116
Compound 27f PARP-1 6.06 HCT116

Data from studies on novel benzamide derivatives, showing potent, low-nanomolar inhibition of the PARP-1 enzyme. nih.govnih.gov

The versatile benzamide and salicylamide structures have been explored for their inhibitory potential against a range of other enzyme systems.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Potent benzamide inhibitors of this enzyme have been discovered. 11β-HSD1 is involved in the conversion of cortisone to the active glucocorticoid cortisol, and its inhibition is a target for metabolic diseases. nih.gov

Monoamine Oxidase B (MAO-B): A novel class of benzamide-hydroxypyridinone hybrids has been evaluated as potential multitargeting agents for Alzheimer's disease, demonstrating potent and selective inhibition of MAO-B. nih.gov

Carbonic Anhydrase (CA): A series of hydroxy and phenolic compounds, which share structural similarities with salicylamides, have been assayed for the inhibition of cytosolic human CA isozymes I and II. researchgate.net

Hepatitis B Virus (HBV) Core Protein: Salicylamide derivatives have been identified as potent anti-HBV agents. Mechanistic studies indicate that these compounds can impair the expression of the HBV core protein or disrupt viral capsid formation. nih.gov

These findings underscore the broad enzymatic inhibitory profile of compounds containing the benzamide and salicylamide scaffolds, suggesting that their biological effects may be mediated through multiple molecular targets.

Receptor Binding and Ligand Affinity Studies (in vitro, non-human assays)

In vitro receptor binding assays are crucial for determining the affinity and selectivity of a compound for various receptors, providing insights into its potential pharmacological effects. However, no specific data from such assays were found for this compound.

Other Neurotransmitter Receptor Interactions

A comprehensive understanding of a compound's neuropharmacological profile requires screening against a panel of other neurotransmitter receptors, including but not limited to serotonin, GABA, and acetylcholine receptors. No in vitro binding studies have been published that characterize the interaction of this compound with these or any other neurotransmitter receptors.

Cell-Based Biological Activity Investigations (in vitro cell lines)

Cell-based assays are fundamental in preclinical research to evaluate the effects of a compound on cellular processes, such as proliferation and survival, particularly in the context of cancer research. Despite searches for such data, no studies were identified that specifically investigated the in vitro biological activity of this compound on cancer cell lines.

Antiproliferative Effects on Cancer Cell Lines

The potential of a compound to inhibit the growth of cancer cells is a key indicator of its potential as an anticancer agent. While some substituted benzamides and compounds with hydroxy and methoxy (B1213986) functional groups have been investigated for their antiproliferative activities, no such data exists for this compound.

Apoptosis Induction Pathways (e.g., Caspase-mediated)

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer drugs exert their effects. This often involves the activation of a cascade of enzymes called caspases. Research on other novel substituted 2-hydroxybenzamides has shown that some can induce apoptosis in cancer cell lines through caspase activation. However, there is no published evidence to suggest that this compound induces apoptosis or activates caspase-mediated pathways in any cancer cell line.

Modulation of Key Regulatory Proteins (e.g., P53, BCL2, STAT3)

The progression of cancer is often linked to the dysregulation of key proteins that control cell cycle and survival, such as p53, BCL2, and STAT3. Investigating a compound's ability to modulate these proteins can provide insights into its mechanism of action. Currently, there are no studies available that have examined the effect of this compound on the expression or activity of p53, BCL2, or STAT3 in cancer cells.

Inhibition of Cell Migration and Invasion (in vitro)

Currently, there is a lack of specific published research investigating the direct effects of this compound on the inhibition of cell migration and invasion in in vitro models. Standard assays used to evaluate these phenomena, such as the scratch (wound healing) assay and transwell migration assays, have not been reported in the scientific literature for this particular compound. These methods are crucial for determining a compound's potential to prevent or reduce the movement and invasion of cells, which are key processes in cancer metastasis.

Antimicrobial Activity Studies (in vitro)

Antibacterial Mechanisms (e.g., against Mycobacterium smegmatis)

There is no specific information available in the current scientific literature detailing the antibacterial mechanisms of this compound, particularly against Mycobacterium smegmatis. While related structures and other antimicrobial compounds have been studied, the precise mode of action for this compound, such as potential disruption of the bacterial cell wall, inhibition of essential enzymes, or interference with nucleic acid synthesis in M. smegmatis, remains uninvestigated.

Antifungal Mechanisms against Phytopathogenic Fungi

Detailed studies elucidating the specific antifungal mechanisms of this compound against phytopathogenic fungi are not present in the available research literature. Investigations into how this compound might affect fungal cell integrity, metabolic pathways, or reproductive processes have not been published. Research on structurally similar molecules, such as certain benzaldehyde derivatives, has shown mechanisms involving cell membrane damage and disruption of metabolic processes in fungi like Fusarium graminearum, but these findings cannot be directly attributed to this compound.

Anti-inflammatory Mechanism Elucidation (in vitro)

The specific molecular mechanisms underlying the potential anti-inflammatory effects of this compound have not been elucidated in published in vitro studies. Key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, are often investigated to understand how compounds modulate the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). However, no such mechanistic data currently exists for this compound.

Antioxidant Activity and Related Cellular Pathways (in vitro)

While the broader class of hydroxy and methoxy-substituted amides has been a subject of interest for antioxidant properties, specific studies detailing the antioxidant activity and related cellular pathways of this compound are limited. General antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are used to screen for such activity. However, comprehensive studies that would identify the specific cellular pathways (e.g., Nrf2-ARE pathway) modulated by this compound to exert antioxidant effects are not available.

Impact on Specific Metabolic Pathways in Cellular Models

There is a lack of published scientific evidence regarding the impact of this compound on specific metabolic pathways in cellular models. Research into how this compound might alter key metabolic processes such as glycolysis, fatty acid oxidation, or amino acid metabolism has not been reported. Studies on other molecules, like 2-hydroxy-4-methoxybenzophenone, have shown conversion into metabolites that can exert biological effects, but similar metabolic profiling for this compound is not available in the literature.

Structure Activity Relationship Sar and Lead Optimization Principles

Systematic Investigation of Structural Modifications and Their Impact on Activity

Systematic structural modifications of the 2-Hydroxy-6-methoxybenzamide scaffold have been a key strategy in elucidating its SAR. Research has shown that the type, number, and position of substituents on both the benzamide (B126) and associated aromatic rings significantly impact the biological activity of the resulting derivatives. nih.gov

For instance, in a series of N-benzimidazole-derived carboxamides, the introduction of hydroxy and methoxy (B1213986) groups to the phenyl ring, along with substituents on the benzimidazole (B57391) core, was found to strongly influence their antiproliferative and antioxidant activities. nih.gov The presence of methoxy and hydroxy groups is noted to generally enhance antioxidant activity by enabling the donation of hydrogen atoms or electrons to stabilize free radicals. nih.gov

One study focused on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which share a related structural motif. This research identified potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in various diseases. nih.gov The optimization of this scaffold led to compounds with nanomolar potency and favorable pharmacokinetic properties. nih.gov

Identification of Essential Pharmacophoric Features

A pharmacophore model outlines the crucial structural features of a molecule that are necessary for its interaction with a specific biological target. For derivatives of this compound, key pharmacophoric features typically include:

Hydrogen Bond Donors: The hydroxyl group is a primary hydrogen bond donor.

Hydrogen Bond Acceptors: The carbonyl oxygen of the amide and the oxygen of the methoxy group act as hydrogen bond acceptors.

Aromatic Ring: The phenyl ring provides a scaffold for the substituents and can engage in hydrophobic or pi-stacking interactions with the target.

The specific spatial arrangement of these features is critical for biological activity. Pharmacophore models are instrumental in virtual screening efforts to identify novel compounds with similar biological profiles.

Elucidation of Substituent Effects on Biological Activity

The nature and position of substituents on the aromatic ring of this compound and its analogs have a profound effect on their biological activity.

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents can alter the molecule's interaction with its target. For example, in the context of 2-hydroxythiobenzanilides, antimycobacterial activity was observed to increase with the electron-accepting ability of substituents on the phenyl ring. researchgate.net

Lipophilicity: The lipophilicity, or fat-solubility, of a molecule is a critical determinant of its ability to cross cell membranes and reach its target. Increasing the lipophilicity of substituents on the phenyl ring has been shown to enhance the antimycobacterial activity of certain analogs. researchgate.net

Steric Effects: The size and shape of substituents can influence how a molecule fits into the binding site of its target. Less steric hindrance may facilitate better binding and, consequently, higher activity. mdpi.com

A study on N-benzimidazole derived benzamides demonstrated that the type and number of substituents on the phenyl ring have a strong impact on biological activity. nih.gov For example, a derivative with two hydroxy groups and one methoxy group on the phenyl ring showed potent antibacterial activity against E. faecalis. nih.govresearchgate.net

The following table summarizes the impact of various substituents on the biological activity of benzamide derivatives based on findings from different studies.

Compound/Derivative Substituent(s) Observed Biological Activity Reference
N-methyl-substituted derivativeHydroxy and methoxy groups on the phenyl ring, cyano group on the benzimidazole nucleiSelective antiproliferative activity against MCF-7 cell line nih.gov
2-hydroxy-substituted derivativeMethyl group on the N atom of the benzimidazole nucleusInhibitory activity against HCT 116, MCF-7, and HEK 293 cell lines nih.gov
Derivative with two hydroxy and one methoxy groupTwo hydroxy and one methoxy group on the phenyl ringPotent antibacterial activity against E. faecalis nih.govresearchgate.net
2-hydroxy-4-methoxy-substituted derivativeIsobutyl chain on the N atom of the benzimidazole nucleusPronounced antiproliferative activity against multiple cell lines nih.gov

Theoretical Approaches to Lead Optimization and Design of Potent Analogs

Computational methods play a crucial role in the lead optimization process for this compound analogs. nih.govucl.ac.uk These theoretical approaches allow for the rational design of more potent and selective compounds.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target, allowing for the visualization of key interactions. Molecular docking studies have been used to understand how benzamide derivatives fit within the active site of enzymes like tyrosinase. researchgate.net

De Novo Design: This approach involves the computational design of novel molecules that are predicted to have high affinity and selectivity for a specific target. nih.gov

These computational tools, often used in conjunction with experimental studies, facilitate a more efficient and targeted approach to drug discovery, enabling the design of promising new analogs based on the this compound scaffold. nih.govucl.ac.uk

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For 2-Hydroxy-6-methoxybenzamide, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most pertinent techniques.

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of this compound. Given the compound's aromatic nature and the presence of polar functional groups (hydroxyl and amide), reversed-phase HPLC (RP-HPLC) is the most common and effective approach.

In RP-HPLC, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer is typically employed. The addition of a small amount of acid, like formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl group.

An isocratic elution, where the mobile phase composition remains constant throughout the run, can be effective for routine purity assessments. However, a gradient elution, where the proportion of the organic solvent is gradually increased, may be necessary for separating this compound from a complex mixture of related compounds or impurities with a wide range of polarities. Detection is most commonly achieved using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, which is determined by its chromophoric benzamide (B126) structure.

A study on the analysis of N-phenylbenzamide, a related compound, utilized a reversed-phase C18 column with a mobile phase of acetonitrile and a 10mM sodium acetate (B1210297) buffer (pH 5) in a 50:50 ratio. jfda-online.com This method, with UV detection at 254 nm, demonstrates a typical setup that could be adapted for this compound. jfda-online.com

Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Benzamide

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Elution Mode Isocratic (e.g., 60:40) or Gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

This table presents a hypothetical but representative set of HPLC conditions that could be used as a starting point for the analysis of this compound, based on methods for similar compounds.

Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, the direct analysis of this compound by GC-MS is challenging due to its relatively low volatility and the presence of polar hydroxyl and amide functional groups. These groups can lead to poor peak shape, thermal degradation in the hot injector, and strong interactions with the stationary phase.

To overcome these limitations, derivatization is a common and often necessary step prior to GC-MS analysis. jfda-online.comsigmaaldrich.comgcms.cz Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For this compound, the active hydrogens of the hydroxyl and amide groups are the primary targets for derivatization.

Common derivatization strategies include:

Silylation: This is one of the most widely used methods, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com

Acylation: Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA) can be used to form fluoroacyl derivatives, which are highly volatile.

Once derivatized, the resulting compound can be readily analyzed by GC-MS. The separation occurs on a capillary column, typically with a nonpolar stationary phase. The mass spectrometer then fragments the eluted derivative, producing a characteristic mass spectrum that serves as a molecular fingerprint for identification. The fragmentation pattern can also provide valuable structural information. For instance, a study on the determination of dimethylamine (B145610) impurity involved its derivatization with benzoyl chloride to form N,N-dimethylbenzamide, which was then analyzed by GC-MS. nih.gov

Table 2: Representative GC-MS Derivatization and Analysis Parameters for a Polar Aromatic Compound

ParameterDescription
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions Heating the sample with the agent (e.g., 70°C for 30 min)
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Injection Mode Split or Splitless
Temperature Program e.g., Initial temp 100°C, ramp to 280°C at 10°C/min
MS Ionization Electron Ionization (EI) at 70 eV
MS Detection Full Scan or Selected Ion Monitoring (SIM)

This table provides an example of typical conditions for the GC-MS analysis of a polar compound requiring derivatization, which would be applicable to this compound.

Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an ideal technique for the analysis of this compound, especially at low concentrations in complex matrices. rsc.org LC-MS is particularly advantageous as it often does not require derivatization, unlike GC-MS.

The chromatographic separation is typically performed using a reversed-phase column, similar to the HPLC methods described above. The eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used ionization technique for compounds like this compound, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, providing clear molecular weight information.

For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (LC-MS/MS) is often employed. In this mode, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented to produce characteristic product ions. The instrument is then set to monitor one or more of these specific precursor-to-product ion transitions, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This approach significantly reduces background noise and matrix effects, leading to very low limits of detection and quantification. A validated LC-MS/MS method was developed for the quantification of isotonitazene, a benzimidazole (B57391) opioid analog, in human hair, demonstrating the high sensitivity of this technique for related structures. ugm.ac.id

Table 3: Exemplar LC-MS/MS Parameters for Quantification of a Benzamide Derivative

ParameterValue/Description
LC System UHPLC or HPLC
Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Elution Gradient elution
Flow Rate 0.3 mL/min
Ion Source Electrospray Ionization (ESI), Positive or Negative Mode
MS Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
Detection Mode Selected Reaction Monitoring (SRM)
Precursor Ion (m/z) e.g., [M+H]⁺
Product Ion(s) (m/z) Specific fragments of the parent molecule

This table outlines typical parameters for a sensitive and selective LC-MS/MS method for a benzamide-related compound, which could be readily adapted for this compound.

Spectrophotometric Assays for Quantification in Research Solutions

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in research solutions, provided the sample matrix is not overly complex. ugm.ac.id This technique is based on the principle that the compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum due to the presence of chromophores, in this case, the substituted benzene (B151609) ring and the amide group.

The first step in developing a spectrophotometric assay is to determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent, such as methanol or ethanol. A solution of the compound is scanned across a range of wavelengths (typically 200-400 nm) to identify the λmax. Quantification is then performed by measuring the absorbance of the sample solution at this wavelength.

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. While no specific spectrophotometric method for this compound is detailed in the available literature, a general procedure can be outlined.

Table 4: General Procedure for UV-Vis Spectrophotometric Quantification

StepDescription
1. Solvent Selection Choose a solvent in which the compound is soluble and that is transparent in the UV region of interest (e.g., methanol, ethanol).
2. Determination of λmax Prepare a dilute solution of this compound and scan its absorbance from 200 to 400 nm to find the wavelength of maximum absorbance.
3. Preparation of Standards Prepare a series of standard solutions of the compound with accurately known concentrations.
4. Calibration Curve Measure the absorbance of each standard solution at the predetermined λmax and plot a graph of absorbance versus concentration.
5. Sample Analysis Measure the absorbance of the unknown sample solution at λmax.
6. Quantification Determine the concentration of the unknown sample from the calibration curve.

This table provides a generalized workflow for the quantification of an aromatic compound like this compound using UV-Vis spectrophotometry.

Advanced Imaging Techniques for Compound Distribution in Research Samples (e.g., MALDI Imaging of Ligands)

Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, also known as MALDI Mass Spectrometry Imaging (MSI), is a powerful, label-free technique used to visualize the spatial distribution of molecules, including small molecule ligands like this compound, directly in thin sections of biological tissues. nih.govnih.govwikipedia.org This technology provides valuable insights into the localization of a compound within different anatomical regions or cell populations, which is critical in pharmacological and toxicological research.

The MALDI imaging workflow involves several key steps:

Sample Preparation: A thin section of the tissue of interest is mounted onto a conductive slide.

Matrix Application: A thin, uniform layer of an energy-absorbing matrix (a small organic molecule) is applied over the tissue section. The choice of matrix is crucial and depends on the analyte of interest. For small molecules, matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly used.

Data Acquisition: The slide is placed in the MALDI mass spectrometer. A pulsed laser is rastered across the tissue surface, desorbing and ionizing molecules from discrete spots. A full mass spectrum is acquired at each x,y-coordinate.

Image Generation: The intensity of the ion corresponding to the molecule of interest (e.g., the [M+H]⁺ ion of this compound) is plotted for each coordinate, generating a two-dimensional ion density map that shows the distribution of the compound across the tissue section.

This technique can simultaneously map the distribution of the parent compound and its metabolites without the need for radiolabeling. nih.gov While specific applications of MALDI imaging for this compound have not been reported, the methodology is well-suited for studying the tissue distribution of such small molecules.

Table 5: Key Considerations for MALDI Imaging of a Small Molecule Ligand

AspectDescription
Tissue Preparation Flash-freezing and cryo-sectioning to preserve molecular integrity and spatial location.
Matrix Selection Crucial for efficient desorption and ionization of the target analyte. Requires empirical optimization.
Matrix Application Uniform coating is essential for high-quality images. Techniques include spraying, spotting, or sublimation.
Spatial Resolution Determined by the laser spot size and the distance between raster points.
Mass Analyzer Time-of-Flight (TOF) analyzers are common for their high sensitivity and mass range.
Data Analysis Specialized software is used to process the large datasets and generate ion images.

This table highlights the critical parameters and steps involved in a MALDI imaging experiment for a small molecule like this compound.

Future Research Directions and Theoretical Applications in Chemical Biology

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of 2-Hydroxy-6-methoxybenzamide and its derivatives is foundational to any future biological investigation. Traditional amide bond formation often involves converting the parent carboxylic acid, 2-hydroxy-6-methoxybenzoic acid, into a more reactive species like an acyl chloride. However, the presence of both a phenolic hydroxyl group and steric hindrance from the two ortho-substituents presents challenges, potentially leading to low yields, side reactions, or the need for multi-step protection-deprotection strategies.

Future research should focus on developing more direct, atom-economical, and efficient synthetic routes. Modern catalytic methods for direct amidation of carboxylic acids offer promising avenues. For instance, boronic acid-based catalysts have been shown to facilitate the dehydrative condensation of carboxylic acids and amines under milder conditions nih.govnih.gov. Investigating a range of catalysts, including those based on titanium (e.g., TiCl₄, TiF₄) or copper, could lead to optimized, one-pot procedures that circumvent the need for harsh reagents. umpr.ac.idproquest.commdpi.com The steric hindrance of the 2,6-substituted benzoic acid remains a critical factor, as studies on similar structures have noted moderate yields due to this effect mdpi.com.

A comparative analysis of potential catalytic systems could guide this exploration:

Catalyst SystemPotential AdvantagesKey Challenges for this compound
Boric Acid Inexpensive, low toxicity, simple procedure.May require high temperatures and azeotropic removal of water.
Titanium (IV) Halides (TiCl₄, TiF₄) High reactivity, effective for a wide range of substrates.Lewis acidity may require protection of the phenolic hydroxyl group.
ortho-Iodo Arylboronic Acids Catalyzes amidation at room temperature.Catalyst cost and availability; potential for competing reactions.
Copper-based Catalysts Good functional group tolerance.May require specific ligands and optimization for hindered substrates.

Furthermore, late-stage C-H activation techniques could offer revolutionary approaches. Research into iridium-catalyzed C-H amidation has demonstrated the ability to install amide groups directly onto an aromatic ring, which could be adapted for creating derivatives or analogues from simpler precursors nih.govresearchgate.net. Exploring these advanced synthetic methods will be crucial for efficiently generating a library of this compound derivatives for biological screening.

Advanced Computational Modeling for Deeper Mechanism Elucidation

Computational chemistry provides powerful tools to predict and rationalize the behavior of small molecules in biological systems. For this compound, advanced computational modeling can offer profound insights into its potential mechanisms of action before extensive laboratory synthesis and testing are undertaken.

Molecular docking is a primary technique to predict how a ligand binds to a protein's active site. umpr.ac.idproquest.commdpi.comresearchgate.netnih.gov Future studies could involve docking this compound against a wide array of biological targets, such as enzymes or receptors, to generate hypotheses about its potential bioactivity. The predicted binding modes can elucidate key interactions, such as hydrogen bonds formed by the hydroxyl and amide groups or hydrophobic interactions involving the aromatic ring.

Beyond simple docking, more sophisticated methods can provide a deeper understanding:

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms over time, allowing researchers to assess the stability of the predicted ligand-protein complex and observe conformational changes that may occur upon binding nih.govrsc.org.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can be used to model chemical reactions, such as covalent bond formation between the compound and its target, providing detailed mechanistic insights that are inaccessible with classical methods alone mdpi.com.

Density Functional Theory (DFT): DFT calculations can be employed to understand the intrinsic electronic properties of this compound, such as its molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO), which dictate its reactivity and non-covalent interaction capabilities nih.govnih.gov.

These computational approaches can guide the rational design of more potent and selective derivatives by predicting how modifications to the this compound scaffold would affect target binding and affinity frontiersin.org.

Development of Targeted Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or in vivo context. The this compound scaffold is a suitable starting point for the development of such probes. Future research in this area would involve strategically modifying the core structure to incorporate reporter tags or reactive groups without abolishing its native biological activity.

Key classes of chemical probes that could be developed from this scaffold include:

Fluorescent Probes: By attaching a fluorophore to a non-essential position on the molecule, researchers can create probes to visualize the subcellular localization of its target protein via fluorescence microscopy. The design of benzamide-derived fluorescent sensors has been successfully demonstrated for other applications researchgate.netnih.gov.

Photoaffinity Probes: Incorporating a photoreactive group, such as an azide or benzophenone, would allow for the creation of probes that, upon UV irradiation, form a permanent covalent bond with their target protein. This enables the unambiguous identification of the target and its binding site through subsequent proteomic analysis. This strategy has been effectively used for other benzamide-based inhibitors nih.gov.

Affinity-Based Probes: The addition of a biotin tag would facilitate the isolation and purification of the target protein from complex biological lysates. The biotinylated probe and its bound protein can be captured on streptavidin-coated beads, allowing for identification by mass spectrometry.

The development of these probes would transform this compound from a mere candidate molecule into a powerful tool for chemical biology, enabling target validation and the exploration of complex biological pathways.

Probe TypeFunctional Group to IncorporateApplicationExample Reference Scaffold
Fluorescent Probe Fluorophore (e.g., NBD, Rhodamine)Cellular imaging and target localization.2-Aminobenzamide researchgate.net
Photoaffinity Probe Photoreactive group (e.g., Aryl azide)Covalent labeling and target identification.Benzamide (B126) nih.gov
Affinity-Based Probe Affinity tag (e.g., Biotin)Target pulldown and purification.General Small Molecules

Integration with Systems Biology Approaches for Network Perturbation Analysis

The action of a small molecule within a cell is rarely confined to a single target. Systems biology approaches aim to understand the broader consequences of a molecular intervention by analyzing its effects on entire networks of genes, proteins, and metabolites. Integrating this compound into such studies represents a forward-thinking direction to map its cellular mechanism of action comprehensively.

A key concept is the "perturbome," which describes the network of interactions and changes induced by a chemical perturbation researchgate.netresearchgate.net. By treating a biological system (e.g., a cell line) with this compound and subsequently applying 'omics' technologies, researchers can build a detailed picture of its effects.

Future research could employ a multi-omics workflow:

Proteomics: Using mass spectrometry-based proteomics to quantify changes in protein expression levels after treatment. This can reveal which pathways are up- or down-regulated and can help identify downstream effectors of the compound's primary target uconn.edunih.govmdpi.com.

Metabolomics: Analyzing shifts in the cellular metabolome to understand how the compound alters metabolic pathways. This can provide crucial functional information about the cellular state nih.govmdpi.comnih.govmdpi.com.

Transcriptomics: Measuring changes in gene expression using RNA-sequencing to capture the cell's transcriptional response to the compound.

The data from these approaches can be integrated to construct a network model of the compound's effects. This network perturbation analysis can identify not only the intended target but also off-target interactions and unexpected downstream consequences, providing a holistic view of the compound's biological impact nih.govnih.gov. Such an approach is invaluable for modern drug discovery, offering insights that can help predict efficacy and potential side effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.